4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by a unique structural framework combining a benzamide moiety with a tetrahydroquinoline and a sulfonyl group. This compound has significant potential in various fields including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through a multi-step process:
Starting Materials: : The process typically begins with 4-methylbenzoyl chloride and 1,2,3,4-tetrahydroquinoline as the primary starting materials.
Formation of Intermediate: : The 4-methylbenzoyl chloride reacts with 1,2,3,4-tetrahydroquinoline under controlled conditions to form an intermediate compound.
Sulfonylation: : The intermediate is then subjected to sulfonylation using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Purification: : The final product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production process may be optimized for higher yields and cost-efficiency. This typically involves using automated reaction setups, continuous flow processes, and bulk purification methods to handle larger volumes.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: : Reduction reactions can be employed to modify the sulfonyl group.
Substitution: : Various nucleophiles can substitute different parts of the molecule, particularly the sulfonyl and benzamide groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary but often include the use of strong bases or acids, depending on the nature of the nucleophile.
Major Products Formed
The primary products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzamide or tetrahydroquinoline components, leading to a wide range of derivatives.
Scientific Research Applications
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in several scientific research areas:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and specialty chemicals due to its unique structure.
Mechanism of Action
The mechanism by which 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects is not fully understood but involves several molecular interactions:
Molecular Targets: : Potential targets include specific enzymes and receptors in biological systems.
Pathways Involved: : The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be compared with other benzamide and tetrahydroquinoline derivatives:
Uniqueness: : Its combined structure of a sulfonyl group with a benzamide and tetrahydroquinoline is relatively rare and imparts unique chemical and biological properties.
Similar Compounds
4-methyl-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-4-5-17-14-18(10-11-19(17)22)21-20(23)16-8-6-15(2)7-9-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJJNLGSKSNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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